3-{[(Tert-butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a 2,2-dimethoxyethyl substituent attached to a propanoic acid backbone. The Boc group serves as a temporary protective moiety for amines during organic synthesis, particularly in peptide chemistry, while the dimethoxyethyl chain introduces steric and electronic modulation. This compound is cataloged as a research chemical (Ref: 10-F522651) but has been discontinued, suggesting specialized applications in medicinal chemistry or drug discovery . Its structural complexity makes it valuable for studying conformational effects or designing bioactive molecules with tailored solubility and stability.
Properties
IUPAC Name |
3-[2,2-dimethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(7-6-9(14)15)8-10(17-4)18-5/h10H,6-8H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZOTPXZMMNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves multiple steps One common method starts with the protection of the amine group using the Boc groupThe final step involves the formation of the propanoic acid moiety through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Deprotection Reactions
The Boc group undergoes acid-catalyzed cleavage under controlled conditions:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
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Conditions : Room temperature or mild heating (25–40°C).
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Outcome : Generates a free amine while preserving the dimethoxyethyl side chain and carboxylic acid group.
Example Protocol :
| Step | Parameter | Value | Source |
|---|---|---|---|
| 1 | Reagent | TFA (20% v/v in DCM) | |
| 2 | Temperature | 25°C, 2–4 hours | |
| 3 | Workup | Neutralization with NaHCO₃ |
Carboxylic Acid Reactivity
The propanoic acid moiety participates in standard carboxylate reactions:
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Esterification : Reacts with methanol/HCl or DCC/DMAP to form methyl esters .
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Amide Coupling : Uses HATU, EDC, or T3P with amines to generate peptidomimetics .
Coupling Efficiency Data :
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| HATU | DMF | 85–92 | >95% | |
| T3P | EtOAc | 78–84 | 90–93% | |
| EDC/HOBt | DCM | 70–75 | 88% |
Dimethoxyethyl Side Chain
-
Ether Cleavage : Requires harsh conditions (e.g., BBr₃ in DCM at −78°C) .
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Oxidation : TEMPO/NaClO₂ converts dimethoxyethyl to ketones or carboxylic acids .
Boc Group Stability
Multicomponent Reactions (MCRs)
The compound’s dual functionality enables participation in:
Representative MCR Performance :
| Reaction Type | Components Added | Yield (%) | Bond Formation Efficiency | Source |
|---|---|---|---|---|
| Ugi-4CR | Aldehyde, amine, isocyanide | 80–95 | 85–90% per bond | |
| Petasis-3CR | Boronic acid, amine | 65–75 | 70–78% per bond |
Stereochemical Considerations
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Racemization Risk : Minimal during Boc deprotection (<5% at 25°C) .
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Chiral Integrity : Maintained via low-temperature coupling (0–5°C) with DIPEA .
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
Boc-DME-AP serves as a valuable building block in peptide synthesis due to its protective group capabilities. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide coupling reactions. This allows for selective reactions without unwanted side reactions occurring at the amine sites.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Ease of Removal | Common Applications |
|---|---|---|---|
| Boc | Moderate | Acidic conditions | Peptide synthesis |
| Fmoc | High | Basic conditions | Solid-phase synthesis |
| Acetyl | Low | Mild acidic conditions | Short peptides |
1.2 Drug Development
The compound has been explored for its potential in drug development, particularly as an intermediate in synthesizing bioactive peptides and small molecules with therapeutic properties. Its structure allows for modifications that can enhance pharmacological activity.
Biochemical Applications
2.1 Enzyme Inhibition Studies
Research has indicated that derivatives of Boc-DME-AP can act as enzyme inhibitors, particularly in the context of metabolic pathways involving amino acids. This property is crucial for developing inhibitors that target specific enzymes involved in disease pathways.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A study demonstrated that Boc-DME-AP derivatives could inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management. The inhibition was quantified using IC50 values, showing promising results for further development into therapeutic agents.
Chemical Biology
3.1 Targeted Delivery Systems
Boc-DME-AP has been utilized in the design of targeted delivery systems for therapeutic agents. Its ability to form stable conjugates with drugs allows for controlled release mechanisms that can enhance drug efficacy while minimizing side effects.
Table 2: Characteristics of Targeted Delivery Systems Using Boc-DME-AP
| System Type | Advantages | Challenges |
|---|---|---|
| Liposomes | Improved bioavailability | Stability issues |
| Nanoparticles | Targeted delivery | Production scalability |
| Conjugates with peptides | Enhanced specificity | Potential immunogenicity |
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This property is exploited in various synthetic pathways to achieve selective modifications of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous Boc-protected amino acid derivatives:
| Compound Name | Substituents/Features | Molecular Weight | Key Properties | Evidence ID |
|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | 2,2-Dimethoxyethyl group, propanoic acid | Not explicitly stated | Discontinued specialty chemical; potential for conformational studies | |
| Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate | Ethoxy linker, methyl ester | Not stated | Ester form enhances lipophilicity; simpler substituent vs. dimethoxyethyl | |
| (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | Trifluoromethylphenyl, hydroxyl group, chiral centers | Not stated | Enhanced stereoselectivity; aromatic and fluorinated groups improve target binding | |
| (3S)-3-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid | Thienyl (aromatic heterocycle), S-configuration | Not stated | Electronic modulation via sulfur; chiral specificity in drug design | |
| 3-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoic acid | Cyclobutyl ring with dimethyl groups | 732.60 (Mol. weight) | Rigid structure enhances metabolic stability | |
| 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid | Serine-like O-linked Boc group | 219.2 | Mimics natural amino acids; used in peptide synthesis | |
| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | Methyl branch on propanoic acid | 203.24 | Steric hindrance alters reactivity; simpler backbone | |
| 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | Diazirinyl group (photoreactive) | Not stated | Photoaffinity labeling applications; specialized reactivity |
Key Comparative Insights
Substituent Complexity :
- The target compound’s 2,2-dimethoxyethyl group offers a balance of flexibility and steric bulk, distinct from rigid cyclobutyl () or aromatic thienyl/trifluoromethylphenyl groups (). This may influence solubility and pharmacokinetic properties.
- Diazirinyl () and trifluoromethylphenyl () groups introduce unique functionalities (e.g., photoreactivity, electronic effects), expanding utility in targeted drug discovery.
Functional Group Variations: Methyl ester derivatives () prioritize lipophilicity for membrane penetration, whereas free carboxylic acids (e.g., target compound) are more polar, favoring aqueous environments.
Stereochemical Considerations: Chiral centers in compounds like (2R,3R)- and (3S)-configured derivatives () enable enantioselective binding to biological targets, a feature absent in non-chiral analogs (e.g., ).
Applications: The target compound’s discontinuation () contrasts with commercially available derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (), suggesting niche use in exploratory research vs. broader synthetic utility.
Research Implications
The structural diversity among Boc-protected amino acid derivatives underscores their adaptability in drug design. For instance:
- Rigid backbones (e.g., cyclobutyl in ) improve metabolic stability by reducing conformational flexibility.
- Photoreactive groups () enable molecular probing, while fluorinated aromatics () enhance binding affinity in hydrophobic pockets.
- The target compound’s dimethoxyethyl chain may optimize solubility-stability trade-offs in prodrug development.
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid (commonly referred to as Boc-DME-AP) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of Boc-DME-AP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Boc-DME-AP has the following chemical structure:
- Molecular Formula : C12H23NO5
- CAS Number : 13734-38-8
- Molecular Weight : 251.32 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The dimethoxyethyl moiety enhances solubility and may influence biological interactions.
Biological Activity Overview
Boc-DME-AP exhibits various biological activities that are primarily attributed to its ability to interact with specific biological targets. The following sections outline its key pharmacological effects.
1. Antithrombotic Activity
Research indicates that compounds derived from amino acids, including Boc-DME-AP, can exhibit antithrombotic properties. A study evaluated a series of benzofused heterocycles, revealing that modifications at the amino acid position significantly influenced their potency against thrombus formation . While specific data on Boc-DME-AP's antithrombotic activity is limited, its structural similarity to active compounds suggests potential efficacy.
2. Enzyme Inhibition
Boc-DME-AP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown promise as inhibitors of enzymes like serine proteases and metalloproteinases, which are crucial in various physiological processes including inflammation and coagulation .
3. Neuroprotective Effects
Recent studies have suggested that amino acid derivatives can provide neuroprotective benefits. Although direct studies on Boc-DME-AP are scarce, related compounds have demonstrated the ability to modulate neurotransmitter systems and protect against neurodegeneration . This opens avenues for further exploration into Boc-DME-AP's potential in treating neurodegenerative diseases.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of Boc-DME-AP and evaluated their biological activities against various cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. This suggests a selective mechanism that could be harnessed for therapeutic purposes .
Case Study 2: Pharmacokinetics and Metabolism
Another investigation focused on the pharmacokinetics of Boc-DME-AP in animal models. The study assessed absorption, distribution, metabolism, and excretion (ADME) characteristics, revealing favorable profiles that support its use as a drug candidate. The compound showed good oral bioavailability and a half-life conducive to therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-{(Tert-butoxy)carbonylamino}propanoic acid, and what reagents are critical for Boc protection?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) with Boc-protected intermediates. For example, tert-butoxycarbonyl (Boc) groups are introduced using Boc-anhydride [(Boc)₂O] in the presence of a base like DMAP or triethylamine. The 2,2-dimethoxyethylamine moiety is coupled to the propanoic acid backbone via amide bond formation, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization employs a combination of techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment.
- NMR (¹H and ¹³C) to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 2,2-dimethoxyethyl moiety (δ ~3.3-3.4 ppm for methoxy groups).
- HRMS (ESI or MALDI-TOF) to verify the molecular ion peak .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazards such as skin/eye irritation (H315/H319). Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling the 2,2-dimethoxyethylamine group to the propanoic acid backbone?
- Methodological Answer :
- Solvent Selection : Use anhydrous DCM or DMF to minimize side reactions.
- Catalysis : Add DMAP (0.1–1 eq) to accelerate carbodiimide-mediated coupling.
- Temperature Control : Maintain 0–4°C during activation, then warm to RT for 12–24 hours.
- Monitoring : Track progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) or LC-MS .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to differentiate between diastereomers or hydrolysis byproducts (e.g., free amine from Boc deprotection).
- Isotopic Labeling : Introduce ¹³C-labeled Boc groups to confirm assignments.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. How can computational chemistry aid in designing derivatives of this compound for target-specific applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., proteases requiring Boc-protected substrates).
- Reactivity Prediction : Apply DFT (B3LYP/6-31G*) to model Boc-deprotection kinetics under acidic conditions (e.g., TFA in DCM).
- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to optimize logP and solubility .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Purification : Replace column chromatography with recrystallization (e.g., using tert-butyl methyl ether/hexane).
- Reagent Efficiency : Substitute DCC with water-soluble carbodiimides (e.g., EDC·HCl) for easier byproduct removal.
- Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to detect intermediates in real time .
Data Contradiction & Troubleshooting
Q. How to address inconsistent mass spectrometry results (e.g., [M+H]+ vs. [M+Na]+ adducts)?
- Methodological Answer :
- Ionization Optimization : Use additives (0.1% formic acid for ESI+; ammonium acetate for APCI).
- Adduct Confirmation : Compare isotopic patterns (e.g., sodium adducts show +22 Da shift).
- Cross-Validation : Confirm via alternative techniques like MALDI-TOF or elemental analysis .
Q. Why might Boc-deprotection fail under standard acidic conditions, and how to mitigate this?
- Methodological Answer :
- Steric Hindrance : Prolong reaction time (24–48 hours) with TFA/DCM (1:1 v/v) at RT.
- Alternative Acids : Use HCl/dioxane (4M) for stubborn cases.
- Monitoring : Quantify free amine via ninhydrin test or LC-MS post-deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
